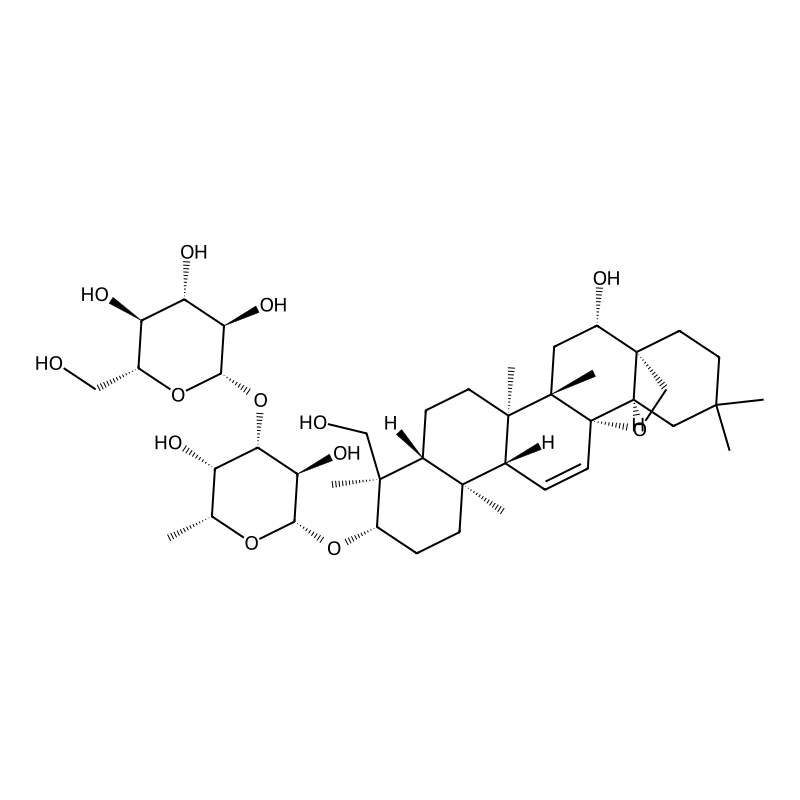

Saikosaponin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Saikosaponin A is a naturally occurring compound found in plants like Bupleurum chinensis, also known as Chinese Thorow-wax []. Research suggests Saikosaponin A possesses anti-inflammatory properties, making it a potential target for scientific exploration in the field of inflammation and related diseases.

Mechanism of Action

Studies have proposed that Saikosaponin A exerts its anti-inflammatory effects by modulating specific cellular pathways. One proposed mechanism involves the up-regulation of LXRα (Liver X Receptor alpha) []. LXRα is a nuclear receptor that plays a role in regulating cholesterol metabolism and inflammation. By increasing LXRα expression, Saikosaponin A may contribute to an anti-inflammatory response [].

Saikosaponin A is a triterpenoid glycoside primarily derived from the traditional Chinese medicinal herb Radix Bupleuri. This compound is recognized for its significant bioactive properties, making it a focal point of pharmacological research. Saikosaponin A exhibits a complex chemical structure characterized by a pentacyclic triterpenoid skeleton, which contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

The exact mechanisms by which SSA exerts its various biological effects are still under investigation. Here are some proposed mechanisms:

- Anti-inflammatory activity: SSA may suppress the production of inflammatory mediators like cytokines by affecting specific signaling pathways [, ].

- Anti-tumor activity: Studies suggest SSA might inhibit tumor growth by blocking the formation of new blood vessels (angiogenesis) and interfering with cancer cell proliferation.

- Limited data exists on the specific toxicity of SSA. However, research suggests it exhibits low cytotoxicity (cell toxicity) in some in vitro studies [].

- Further research is needed to determine its safety profile for human consumption.

Please note:

- The information provided is based on currently available scientific research and may evolve as more studies are conducted.

- SSA is a complex molecule, and this analysis provides a general overview. In-depth understanding of its properties and mechanisms requires further scientific exploration.

The chemical reactivity of Saikosaponin A is largely influenced by its saponin structure, which allows it to interact with various biological membranes and proteins. Notably, Saikosaponin A can undergo hydrolysis under acidic or basic conditions, leading to the release of aglycone and sugar moieties. This reaction can affect its bioavailability and pharmacological efficacy. Additionally, it can participate in redox reactions due to the presence of hydroxyl groups, which may contribute to its antioxidant properties .

Saikosaponin A has demonstrated a range of biological activities:

- Anticancer Effects: It has been shown to induce apoptosis in various cancer cell lines, including colon and liver cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

- Anti-inflammatory Properties: Saikosaponin A reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in activated macrophages, indicating its potential in treating inflammatory diseases .

- Antioxidant Activity: It exhibits significant antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in cellular models .

The synthesis of Saikosaponin A can be approached through several methods:

- Natural Extraction: The most common method involves extracting Saikosaponin A from Radix Bupleuri using solvents like ethanol or methanol.

- Semi-synthetic Approaches: Chemical modifications of related compounds (such as other saikosaponins) can yield Saikosaponin A through selective hydrolysis or esterification reactions.

- Total Synthesis: Although challenging due to its complex structure, total synthesis has been reported using multi-step organic synthesis techniques involving cyclization and functional group transformations .

Studies have highlighted the interactions of Saikosaponin A with various biological targets:

- P-glycoprotein Inhibition: Saikosaponin A has been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

- AMPK Pathway Modulation: Research indicates that Saikosaponin A influences the AMP-activated protein kinase pathway, which plays a critical role in cellular energy homeostasis and metabolism regulation .

Saikosaponin A belongs to a class of compounds known as saikosaponins, which share structural similarities but differ in their biological activities and potency. Below is a comparison with other notable saikosaponins:

Saikosaponin A is unique due to its specific ability to reverse multidrug resistance and its relatively balanced profile of anti-inflammatory and antioxidant activities compared to other saikosaponins .

Molecular Formula and Stereochemical Configuration

Saikosaponin A has the molecular formula C₄₂H₆₈O₁₃ and a molecular weight of 780.98 g/mol. Its structure comprises a oleanane-type triterpene aglycone with a 13,28-epoxy-ether moiety and a β-(1→3)-linked disaccharide (D-glucopyranosyl-D-galactopyranose) attached at the C-3 position. Key stereochemical features include:

- Aglycone core: A pentacyclic ring system with chiral centers at C-3 (β-OH), C-16 (α-OH), and C-23 (β-OH).

- Glycosidic bonds: The disaccharide adopts a β-configuration at the anomeric positions (C-1 of glucose and C-1 of galactose).

The IUPAC name reflects its stereochemical complexity:

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.

Structural Elucidation via Nuclear Magnetic Resonance and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR has been pivotal in resolving Saikosaponin A’s structure:

- ¹H NMR: Key signals include δ 5.95 ppm (H-11, olefinic proton) and δ 0.71 ppm (H-24, methyl group). The sugar moiety shows anomeric protons at δ 4.98 ppm (glucose H-1) and δ 5.15 ppm (fucose H-1).

- ¹³C NMR: The aglycone’s epoxy-ether carbons (C-13 and C-28) resonate at δ 86.2 ppm and δ 74.5 ppm, respectively. Glycosidic carbons (C-1 of glucose and galactose) appear at δ 104.3 ppm and δ 105.8 ppm.

Advanced 2D techniques (e.g., COSY, ROESY, HMBC) confirmed connectivity and stereochemistry. For instance, HMBC correlations between H-3 (δ 3.45 ppm) and C-28 (δ 74.5 ppm) verified the epoxy-ether linkage.

X-ray Crystallography

While X-ray crystallography is a gold standard for structural determination, no crystallographic data for Saikosaponin A have been published. Structural models rely on NMR and comparative analysis with related triterpenoids.

Epoxy-Ether Moieties and Glycosylation Patterns

The 13,28-epoxy-ether moiety is a hallmark of Saikosaponin A, contributing to its rigidity and bioactivity. This bicyclic structure results from an oxidative coupling between C-13 and C-28.

Glycosylation Features

- Position: A disaccharide (glucose-β-(1→3)-galactose) is attached to the aglycone’s C-3 hydroxyl.

- Biosynthetic origin: Glycosylation occurs via regioselective enzymatic processes, with gold(I)-catalyzed methods used in synthetic studies.

Solubility, Melting Point, and Stability Profiles

The compound’s instability under acidic or high-temperature conditions necessitates careful handling.

Traditional Solvent Extraction Techniques

Traditional solvent extraction remains the foundation for saikosaponin A isolation from Bupleurum species. These methods rely on the selective dissolution of target compounds using appropriate solvent systems under ambient or moderate thermal conditions.

Methanol-Based Extraction Systems

The use of aqueous methanol solutions, particularly 70% methanol in water, represents one of the most widely employed traditional extraction approaches for saikosaponin A [1] [2]. This methodology typically involves prolonged contact times of 24 hours at room temperature, achieving saikosaponin A yields ranging from 1.18 to 2.50 milligrams per gram of dried plant material [1]. The total saikosaponin yield under optimized conditions can reach 6.32 milligrams per gram, demonstrating the effectiveness of this approach for comprehensive saponin extraction [3].

The methanol extraction process benefits from the biphasic nature of the solvent system, which allows for the selective extraction of both polar and moderately polar saponin compounds. Research has demonstrated that 70% aqueous methanol provides superior extraction efficiency compared to pure methanol or water alone, likely due to the optimal balance between polarity and penetration capability into plant tissue matrices [1] [2].

Ethanol-Based Extraction Protocols

Ethanol-water mixtures, particularly 70% ethanol solutions, have shown exceptional performance in saikosaponin A extraction, with reported yields reaching 31.35 milligrams per gram of extracted material [4] [5]. The ethanol-based systems offer advantages in terms of extraction selectivity and subsequent purification steps, as ethanol can be more easily removed during concentration procedures [6].

Traditional ethanol extraction typically employs a solvent-to-solid ratio of 10:1 to 25:1 (volume to weight), with extraction performed at room temperature for 24 hours under continuous stirring conditions [4] [5]. The extraction process can be repeated multiple times to maximize yield, with the combined extracts concentrated under reduced pressure to obtain crude saikosaponin-enriched fractions [6].

Comparative Analysis of Traditional Solvents

Studies comparing different traditional extraction solvents have consistently shown that aqueous ethanol and methanol solutions outperform pure organic solvents or water alone [1] [2]. The optimal concentration range for both methanol and ethanol systems appears to be between 60-80% aqueous solutions, with 70% representing the most frequently cited optimal concentration across multiple research investigations [6] [1] [4] [5] [2].

Advanced Methods: Accelerated Solvent Extraction (ASE)

Accelerated solvent extraction represents a significant advancement in saikosaponin A extraction technology, utilizing elevated temperature and pressure conditions to dramatically reduce extraction time while maintaining or improving extraction efficiency [7] [8] [9].

Fundamental Principles and Operating Conditions

Accelerated solvent extraction employs pressurized solvents at temperatures above their normal boiling points to enhance mass transfer and dissolution kinetics [7] [10]. For saikosaponin A extraction, optimal conditions have been established at 120°C temperature, 100 bar pressure (10-15 megapascals), using 70% aqueous ethanol as the extraction solvent [7] [8].

The elevated temperature increases the efficiency of extracting analytes from the plant matrix by reducing solvent viscosity and improving diffusion rates. The increased pressure maintains the solvent in liquid form even at temperatures exceeding its atmospheric boiling point, while the lower viscosity facilitates improved penetration into plant tissue structures [10] [11].

Optimization Parameters and Performance Metrics

Research has demonstrated that accelerated solvent extraction can achieve near-complete extraction of saikosaponins in a single 10-minute cycle [7]. The optimized procedure employs 70% methanol as extraction solvent, 120°C extraction temperature, 10 minutes static extraction time, and 60% flush volume, resulting in extraction recoveries of approximately 100% for saikosaponin A, C, and D [7].

Comparative studies have shown that accelerated solvent extraction is significantly more efficient and faster than traditional methods including heat-reflux extraction and ultrasonic-assisted extraction [7] [9]. The method requires only 10-30 milliliters of solvent per extraction, compared to hundreds of milliliters required for traditional Soxhlet extraction, while reducing extraction time from 8-10 hours to 15-30 minutes [10] [11].

Analytical Integration and Quality Control

The extracted samples from accelerated solvent extraction are typically analyzed by high-performance liquid chromatography with ultraviolet detection [7] [8]. Standard conditions employ a Hypersil ODS2 column (4.6 millimeters × 250 millimeters, 5 micrometers), acetonitrile and water as mobile phase, flow rate of 1.0 milliliters per minute, ultraviolet detection wavelength of 204 nanometers, and injection volume of 20 microliters [7].

Macroporous Resin Chromatography for Enrichment

Macroporous resin chromatography has emerged as a crucial purification technique for saikosaponin A enrichment, offering advantages in terms of selectivity, capacity, and regeneration capability [12] [13] [14].

Resin Selection and Characterization

Different types of macroporous resins have been evaluated for saikosaponin purification, with Diaion HP-20 and XAD-7HP resins showing superior performance [15] [12] [13]. These resins are characterized by their specific surface areas, pore diameters, and polarity characteristics, which determine their selective adsorption properties for different saponin compounds [13] [14].

Diaion HP-20 resin, a polystyrene-divinylbenzene copolymer, demonstrates excellent adsorption capacity for saikosaponins due to its hydrophobic interactions and appropriate pore structure [15]. The resin exhibits optimal performance when used in column chromatography format with specific elution protocols involving water, 50% aqueous methanol, and 100% methanol gradients [15].

Adsorption and Desorption Kinetics

Static adsorption studies have shown that the adsorption of saikosaponins on macroporous resins follows Langmuir isotherm models and pseudo-second-order kinetic behavior [12] [13]. The adsorption process is spontaneous and exothermic, with optimal performance achieved at ambient temperature conditions [12].

Dynamic column studies demonstrate that breakthrough volumes typically occur at 16 bed volumes, with optimal desorption achieved using 6 bed volumes of 80% ethanol [12]. Under optimized conditions, the content of total saikosaponins can be increased from 1.83% in crude extracts to 13.86% through resin enrichment, representing a 7.59-fold concentration enhancement with recovery yields of 82.68% [12].

Industrial Scale Applications

Large-scale purification protocols have been developed using two-step macroporous resin column chromatography systems [14]. These methods can process 100 kilograms of raw material to produce 1.486 kilograms of purified product with purity levels exceeding 96%, using only aqueous ethanol as the solvent system [14].

The industrial protocols employ initial enrichment using resins such as D101, followed by secondary purification using D900 resin [14]. The first purification step increases purity 9.16-fold from 9.35% to 85.64% with 81.47% recovery, while the second step achieves final purity of 96.55% with 89.64% recovery [14].

Acid Hydrolysis for Secondary Saponin Conversion

Acid hydrolysis represents a specialized technique for converting primary saikosaponins into secondary metabolites with enhanced bioavailability and altered pharmacological properties [16] [17] [18] [19].

Chemical Hydrolysis Mechanisms

Saikosaponin A undergoes degradation under acidic conditions, forming secondary products including saikosaponin B1 and saikosaponin G [16] [20]. The hydrolysis reaction involves the selective cleavage of glycosidic bonds, particularly affecting the sugar moieties attached to the triterpene aglycone structure [16].

Studies have identified optimal conditions for acid hydrolysis at pH values below 5.0, temperatures of 60°C, and reaction times ranging from 2 to 8 hours [16] [20]. Under these conditions, conversion rates of 60-80% can be achieved, with the formation of specific degradation products that can be isolated and characterized using analytical and semi-preparative liquid chromatography techniques [16].

Enzymatic Hydrolysis Alternatives

Enzymatic hydrolysis using cellulase and snailase enzymes has been developed as an environmentally friendly alternative to chemical acid hydrolysis [17] [18] [19]. Cellulase-mediated conversion of saikosaponin B2 to prosaikogenin D achieves conversion rates of 95.04% under optimized conditions of pH 4.7, 60°C temperature, and 33-hour reaction time [17].

Snailase enzyme systems have demonstrated complete conversion (100%) of saikosaponin A to prosaikogenin F under conditions of pH 6.0, 39°C temperature, and 12-hour reaction time [18] [19]. The enzymatic approach offers advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to traditional acid hydrolysis methods [18] [19].

Product Characterization and Applications

The secondary saponins produced through acid hydrolysis exhibit enhanced lipophilicity and improved gastrointestinal absorption compared to primary saikosaponins [18] [19]. These products, including prosaikogenin D and prosaikogenin F, demonstrate increased bioavailability and potential enhanced therapeutic efficacy [18] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

2: Zhou X, Cheng H, Xu D, Yin Q, Cheng L, Wang L, Song S, Zhang M. Attenuation of neuropathic pain by saikosaponin a in a rat model of chronic constriction injury. Neurochem Res. 2014 Nov;39(11):2136-42. doi: 10.1007/s11064-014-1407-y. Epub 2014 Aug 9. PubMed PMID: 25107300.

3: Zhou C, Liu W, He W, Wang H, Chen Q, Song H. Saikosaponin a inhibits RANKL-induced osteoclastogenesis by suppressing NF-κB and MAPK pathways. Int Immunopharmacol. 2015 Mar;25(1):49-54. doi: 10.1016/j.intimp.2015.01.010. Epub 2015 Jan 20. PubMed PMID: 25617149.

4: Meng J, Chen XF, Yang WY, Li ZF, Zhang Y, Song JH, Yang XW. [Effect of combined application of zinc, boron and molybdenum on yield and saikosaponin a, saikosaponin d contents of Bupleurum chinense]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4297-303. Chinese. PubMed PMID: 25850256.

5: Zhang GS, Hu PY, Li DX, He MZ, Rao XY, Luo XJ, Wang YS, Wang YR. Formulations, hemolytic and pharmacokinetic studies on saikosaponin a and saikosaponin d compound liposomes. Molecules. 2015 Apr 3;20(4):5889-907. doi: 10.3390/molecules20045889. PubMed PMID: 25854754.

6: Chao Z, Cui Q, Tian E, Zeng W, Cai X, Li X, Tanaka H, Shoyama Y, Wu Y. Ultrasensitive Time-Resolved Fluoroimmunoassay for Saikosaponin a in Chaihu (Bupleuri Radix). PLoS One. 2016 Mar 11;11(3):e0151032. doi: 10.1371/journal.pone.0151032. eCollection 2016. PubMed PMID: 26968034; PubMed Central PMCID: PMC4788217.

7: Zhao H, Li S, Zhang H, Wang G, Xu G, Zhang H. Saikosaponin A protects against experimental sepsis via inhibition of NOD2-mediated NF-κB activation. Exp Ther Med. 2015 Aug;10(2):823-827. Epub 2015 Jun 10. PubMed PMID: 26622400; PubMed Central PMCID: PMC4509026.

8: Chen MF, Huang CC, Liu PS, Chen CH, Shiu LY. Saikosaponin a and saikosaponin d inhibit proliferation and migratory activity of rat HSC-T6 cells. J Med Food. 2013 Sep;16(9):793-800. doi: 10.1089/jmf.2013.2762. PubMed PMID: 24044489; PubMed Central PMCID: PMC3778952.

9: Yoon SS, Seo JW, Ann SH, Kim HY, Kim HS, Cho HY, Yun J, Chung EY, Koo JS, Yang CH. Effects of saikosaponin A on cocaine self-administration in rats. Neurosci Lett. 2013 Oct 25;555:198-202. doi: 10.1016/j.neulet.2013.09.029. Epub 2013 Sep 26. PubMed PMID: 24076136.

10: Kim SO, Park JY, Jeon SY, Yang CH, Kim MR. Saikosaponin a, an active compound of Radix Bupleuri, attenuates inflammation in hypertrophied 3T3-L1 adipocytes via ERK/NF-κB signaling pathways. Int J Mol Med. 2015 Apr;35(4):1126-32. doi: 10.3892/ijmm.2015.2093. Epub 2015 Feb 6. PubMed PMID: 25672367.

11: Fu Y, Hu X, Cao Y, Zhang Z, Zhang N. Saikosaponin a inhibits lipopolysaccharide-oxidative stress and inflammation in Human umbilical vein endothelial cells via preventing TLR4 translocation into lipid rafts. Free Radic Biol Med. 2015 Dec;89:777-85. doi: 10.1016/j.freeradbiomed.2015.10.407. Epub 2015 Oct 22. PubMed PMID: 26475038.

12: Wu Z, Du M, Shi X, Xu B, Qiao Y. Robust PLS Prediction Model for Saikosaponin A in Bupleurum chinense DC. Coupled with Granularity-Hybrid Calibration Set. J Anal Methods Chem. 2015;2015:583841. doi: 10.1155/2015/583841. Epub 2015 Mar 2. PubMed PMID: 25821634; PubMed Central PMCID: PMC4363675.

13: Liu G, Tian Y, Li G, Xu L, Song R, Zhang Z. Metabolism of saikosaponin a in rats: diverse oxidations on the aglycone moiety in liver and intestine in addition to hydrolysis of glycosidic bonds. Drug Metab Dispos. 2013 Mar;41(3):622-33. doi: 10.1124/dmd.112.048975. Epub 2012 Dec 31. PubMed PMID: 23277344.

14: Wang X, Wang Q, Burczynski FJ, Kong W, Gong Y. Saikosaponin A of Bupleurum chinense (Chaihu) elevates bone morphogenetic protein 4 (BMP-4) during hepatic stellate cell activation. Phytomedicine. 2013 Nov 15;20(14):1330-5. doi: 10.1016/j.phymed.2013.07.010. Epub 2013 Aug 19. PubMed PMID: 23969230.

15: Li J, Xu Q, Jiang H. Identification and Characterization of Two New Degradation Products of Saikosaponin A under Acid Hydrolytic Conditions. Molecules. 2016 Sep 14;21(9). pii: E1232. doi: 10.3390/molecules21091232. PubMed PMID: 27649123.

16: Wu SJ, Tam KW, Tsai YH, Chang CC, Chao JC. Curcumin and saikosaponin a inhibit chemical-induced liver inflammation and fibrosis in rats. Am J Chin Med. 2010;38(1):99-111. PubMed PMID: 20128048.

17: Lee TH, Park S, You MH, Lim JH, Min SH, Kim BM. A potential therapeutic effect of saikosaponin C as a novel dual-target anti-Alzheimer agent. J Neurochem. 2016 Mar;136(6):1232-1245. doi: 10.1111/jnc.13515. Epub 2016 Jan 21. PubMed PMID: 26710244.

18: Lin LT, Chung CY, Hsu WC, Chang SP, Hung TC, Shields J, Russell RS, Lin CC, Li CF, Yen MH, Tyrrell DL, Lin CC, Richardson CD. Saikosaponin b2 is a naturally occurring terpenoid that efficiently inhibits hepatitis C virus entry. J Hepatol. 2015 Mar;62(3):541-8. doi: 10.1016/j.jhep.2014.10.040. Epub 2014 Nov 4. Erratum in: J Hepatol. 2015 Jul;63(1):292. PubMed PMID: 25450204.

19: Li ZY, Jiang YM, Liu YM, Guo Z, Shen SN, Liu XM, Pan RL. Saikosaponin D acts against corticosterone-induced apoptosis via regulation of mitochondrial GR translocation and a GR-dependent pathway. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:80-9. doi: 10.1016/j.pnpbp.2014.02.010. Epub 2014 Mar 15. PubMed PMID: 24636912.

20: Zhu J, Luo C, Wang P, He Q, Zhou J, Peng H. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. Exp Ther Med. 2013 May;5(5):1345-1350. Epub 2013 Mar 4. PubMed PMID: 23737876; PubMed Central PMCID: PMC3671791.